molecular formula C7H10ClNO B6173458 (5-methylpyridin-3-yl)methanol hydrochloride CAS No. 1138809-98-9

(5-methylpyridin-3-yl)methanol hydrochloride

Cat. No.: B6173458
CAS No.: 1138809-98-9
M. Wt: 159.6
InChI Key:
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Description

(5-methylpyridin-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methylpyridin-3-yl)methanol hydrochloride typically involves the reduction of 5-methylpyridine-3-carboxaldehyde. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methylpyridine-3-carboxaldehyde using a palladium or platinum catalyst under high pressure and temperature. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-methylpyridin-3-yl)methanol hydrochloride can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 5-methylpyridine-3-carboxaldehyde or 5-methylpyridine-3-carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: (5-methylpyridin-3-yl)methanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in the development of new drugs due to its ability to interact with biological targets. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (5-methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing one carbon atom.

    3-hydroxypyridine: A pyridine derivative with a hydroxyl group at the 3-position.

    5-methylpyridine: A methyl-substituted pyridine with the methyl group at the 5-position.

Uniqueness: (5-methylpyridin-3-yl)methanol hydrochloride is unique due to the presence of both a methyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

CAS No.

1138809-98-9

Molecular Formula

C7H10ClNO

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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